N,N'-bis-(propargyl-PEG4)-Cy5 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of various bioconjugates and fluorescent probes. The compound contains a Cy5 fluorophore, which is commonly used in fluorescence imaging and labeling applications due to its high quantum yield and photostability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) typically involves the following steps:
Preparation of PEG4 Linker: The PEG4 linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce propargyl groups at both ends.
Attachment of Cy5 Fluorophore: The Cy5 fluorophore is then conjugated to the PEG4 linker through a series of coupling reactions, often involving the use of activating agents such as EDC or HATU.
Purification: The final product is purified using techniques such as column chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4 linker and Cy5 fluorophore are synthesized and stored.
Automated Coupling: Automated systems are used to couple the PEG4 linker with the Cy5 fluorophore efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) undergoes several types of chemical reactions, including:
Click Chemistry: The compound contains alkyne groups that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Substitution Reactions: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles can be used to substitute the chloride ion in the compound.
Major Products
Triazole-Linked Conjugates: Formed through CuAAC reactions.
Substituted Derivatives: Formed through substitution reactions involving the chloride ion.
Scientific Research Applications
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) has a wide range of applications in scientific research:
Fluorescence Imaging: Used as a fluorescent probe in imaging applications due to its high quantum yield and photostability.
Bioconjugation: Employed in the synthesis of bioconjugates for labeling and tracking biomolecules.
Drug Delivery: Utilized in the development of drug delivery systems where the PEG linker enhances solubility and biocompatibility.
Proteomics: Applied in proteomics research for labeling and detecting proteins.
Mechanism of Action
The mechanism of action of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) involves:
Fluorescence Emission: The Cy5 fluorophore emits fluorescence upon excitation, allowing for imaging and detection.
Bioconjugation: The PEG4 linker facilitates the conjugation of the compound to various biomolecules, enhancing their solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(Propargyl-PEG4)-N-bis(PEG4-acid): Another PEG-based linker used in similar applications.
Cy3-PEG Linkers: Similar to Cy5 but with different spectral properties.
Uniqueness
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is unique due to its combination of a PEG4 linker and a Cy5 fluorophore, providing both high solubility and strong fluorescence. This makes it particularly useful in applications requiring both properties, such as in vivo imaging and bioconjugation.
Properties
Molecular Formula |
C47H63ClN2O8 |
---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChI Key |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.